N-(3-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F7NO2/c1-6(21)7-3-2-4-8(5-7)20-9(22)10(13,14)11(15,16)12(17,18)19/h2-5H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHSBSJPCDNOLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the reaction of 3-acetylphenylamine with heptafluorobutyric anhydride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which N-(3-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions, which can influence its binding affinity to biological targets. The acetyl group may also play a role in modulating the compound’s reactivity and interaction with enzymes or receptors.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-(3-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide
- CAS No.: 333396-89-7
- Molecular Formula: C₁₂H₈F₇NO₂
- Molecular Weight : 331.186 g/mol
- Structure : Comprises a 3-acetylphenyl group attached to a heptafluorobutanamide backbone. The acetyl group (-COCH₃) at the meta position of the phenyl ring and the perfluorinated butanamide chain distinguish it structurally .
Key Properties :
- Physical State : Presumed solid (based on analogues).
- Safety : Classified as an irritant (Xi) .
- Applications : Investigated in medicinal chemistry (e.g., MAO-A inhibitors for lung cancer) and as a specialty chemical in extraction processes .
Comparison with Structural Analogues
Fluorinated Pyridinyl Amides
Compound 1 : N-(3,5-dichloropyridin-4-yl)-2,2,3,3,3-pentafluoropropanamide
Compound 2 : N-(3,5-dichloropyridin-4-yl)-2,2,3,3,4,4,4-heptafluorobutanamide
- Structural Differences :
- Aromatic Group : Pyridinyl (chlorinated) vs. acetylphenyl.
- Fluorination : Compound 2 has a heptafluorobutanamide chain vs. pentafluoropropanamide in Compound 1.
- Functional Impact: Increased fluorination in Compound 2 enhances lipophilicity and vapor-phase activity, improving insecticidal efficacy against Anopheles mosquitoes . The acetylphenyl group in the target compound may offer distinct hydrogen-bonding interactions compared to the electron-deficient pyridinyl group.
N,N-Di(2-ethylhexyl)-2,2,3,3,4,4,4-heptafluorobutanamide (DEHFBA)
- Structural Differences : Di(2-ethylhexyl) substituents vs. acetylphenyl.
- Functional Impact: DEHFBA demonstrates superior uranium (UO₂²⁺) extraction efficiency and irradiation stability compared to non-fluorinated analogues (e.g., DEHBA) due to the strong electron-withdrawing effect of the heptafluoro group . The acetylphenyl group in the target compound may limit its utility in extraction but enhance bioactivity in enzyme inhibition.
N-(4-Methoxy-1,3-benzothiazol-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamide
- Structural Differences : Benzothiazolyl (methoxy-substituted) vs. acetylphenyl.
- Higher molecular weight (376.250 g/mol) reduces solubility compared to the target compound (331.186 g/mol) .
N-(3-Chlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide
- Structural Differences : Chlorophenyl vs. acetylphenyl.
- Acetyl groups may introduce metabolic liability (e.g., hydrolysis) compared to the more stable C-Cl bond .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Application/Activity | Stability/Reactivity Notes |
|---|---|---|---|---|---|
| N-(3-acetylphenyl)-heptafluorobutanamide | C₁₂H₈F₇NO₂ | 331.186 | 3-Acetylphenyl | MAO-A inhibition, research | Acetyl group may hydrolyze |
| N-(3,5-dichloropyridin-4-yl)-heptafluorobutanamide | C₉H₄Cl₂F₇N₂O | 365.05 | 3,5-Dichloropyridinyl | Insecticidal activity | High vapor-phase stability |
| DEHFBA | C₁₄H₁₉F₇NO | 392.30 | Di(2-ethylhexyl) | Uranium extraction | Radiation-resistant |
| N-(4-Methoxy-benzothiazol-2-yl)-heptafluorobutanamide | C₁₂H₇F₇N₂O₂S | 376.250 | 4-Methoxybenzothiazolyl | Antimicrobial potential | Low solubility in polar solvents |
| N-(3-Chlorophenyl)-heptafluorobutanamide | C₁₀H₅ClF₇NO | 323.60 | 3-Chlorophenyl | Chemical synthesis | Stable under acidic conditions |
Research Findings and Implications
- Fluorination Impact : The heptafluorobutanamide group consistently enhances chemical stability and lipophilicity across analogues, critical for applications requiring resistance to degradation (e.g., uranium extraction) or membrane penetration (e.g., insecticides) .
- Chlorophenyl/Pyridinyl: Electron-withdrawing groups enhance reactivity and insecticidal activity but may increase toxicity .
- Synthetic Challenges : The acetyl group in the target compound requires precise acylation steps, whereas chlorinated or methoxy-substituted analogues are more straightforward to synthesize .
Biological Activity
N-(3-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide, also known by its CAS number 333396-89-7, is a fluorinated organic compound that has garnered attention in various fields of biological research. Its unique structure, characterized by the presence of multiple fluorine atoms and an acetylphenyl group, suggests potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
Basic Information
- Molecular Formula : C12H8F7NO2
- Molecular Weight : 331.19 g/mol
- CAS Number : 333396-89-7
Physical Characteristics
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
| Flash Point | Not specified |
These properties are crucial for understanding the compound's stability and behavior in biological systems .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Recent research indicates that this compound demonstrates promising antimicrobial properties. In vitro assays have shown its effectiveness against various bacterial strains. The following table summarizes findings from a study evaluating its antimicrobial efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound could be a candidate for further development as an antimicrobial agent .
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines have provided insights into the safety profile of this compound. The compound was tested against several cancer cell lines to evaluate its potential as an anticancer agent:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
The IC50 values suggest that the compound exhibits selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells at lower concentrations .
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, researchers investigated the antimicrobial properties of this compound against resistant strains of bacteria. The study concluded that the compound effectively inhibited growth in resistant strains and could serve as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Line Response
A research article in Cancer Research examined the effects of this compound on various cancer cell lines. The findings revealed that the compound induced apoptosis through a caspase-dependent pathway. This suggests potential for therapeutic use in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
